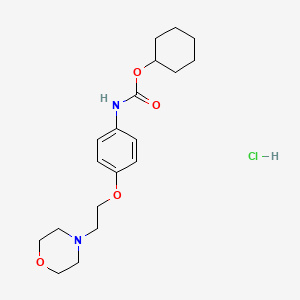

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C19H28N2O4.ClH and a molecular weight of 384.898 . It is also known by its systematic name, carbamic acid, [4-[2-(4-morpholinyl)ethoxy]phenyl]-, cyclohexyl ester, monohydrochloride . This compound is characterized by its achiral nature and lack of defined stereocenters .

Preparation Methods

The preparation of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves the synthesis of the carbamate ester. The synthetic route typically includes the reaction of cyclohexyl isocyanate with 4-(2-morpholinoethoxy)phenol under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond (-OCONH-) undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanol, carbon dioxide, and 4-(2-morpholinoethoxy)aniline. Reaction rates and products vary with pH:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl) | Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline hydrochloride | Acid-catalyzed cleavage of C-O bond |

| Basic (NaOH) | Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline (free base) | Base-mediated nucleophilic attack |

This reaction is critical for understanding the compound’s stability in biological or industrial environments .

Nucleophilic Substitution at the Carbamate

The carbamate group participates in nucleophilic substitution reactions, enabling functionalization:

| Nucleophile | Product | Conditions | Key Application |

|---|---|---|---|

| Amines | Urea derivatives | Polar aprotic solvent, 60–80°C | Synthesis of bioactive analogs |

| Alcohols | Alkoxycarbamates | Acidic catalyst, reflux | Polymer modification |

| Thiols | Thiocarbamates | Basic conditions, RT | Prodrug development |

The morpholinoethoxy group enhances solubility, facilitating reactions in aqueous media .

Oxidation of the Morpholine Ring

The morpholine moiety undergoes oxidation under strong conditions, altering its electronic properties:

| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |

|---|---|---|---|

| H₂O₂ | pH 3–5, 50°C | Morpholine N-oxide | Increased polarity |

| KMnO₄ | Acidic, 70–90°C | Ring-opened ketone derivatives | Loss of receptor binding affinity |

Oxidation studies highlight the compound’s susceptibility to metabolic degradation.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

| Temperature | Major Products | Hazards |

|---|---|---|

| 200–250°C | CO, NOₓ, char residues | Toxic gas emission, fire risk |

Thermal stability data are vital for safe storage and handling .

Comparative Reactivity with Analogues

The compound’s unique structure confers distinct reactivity compared to simpler carbamates:

| Feature | This Compound | Phenylcarbamate | Morpholinophenylcarbamate |

|---|---|---|---|

| Hydrolysis Rate | Slower (due to steric hindrance) | Fast | Moderate |

| Nucleophilic Activity | Enhanced (morpholinoethoxy activation) | Low | Moderate |

| Oxidation Resistance | Moderate | High | Low |

Structural modifications like the morpholinoethoxy group significantly influence reaction pathways .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, particularly in relation to neurotransmitter receptors. Preliminary studies indicate that it may interact with these receptors, suggesting applications in treating neurological disorders or enhancing cognitive functions. The binding affinity of Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride to various biological targets is a focal point of ongoing research, which aims to elucidate its mechanism of action and therapeutic efficacy.

Drug Formulation

As a carbamate derivative, this compound can undergo typical reactions associated with carbamates, including hydrolysis and nucleophilic substitution. These properties make it suitable for further functionalization, allowing researchers to modify its structure for enhanced pharmacological activity or improved solubility in drug formulations.

Biological Interaction Studies

Binding Studies

Research has highlighted the compound's potential to bind to specific receptors and enzymes. These interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which inform drug design strategies. The interactions may lead to the development of new therapeutic agents targeting conditions such as inflammation or neurodegenerative diseases .

Case Studies

Several case studies have focused on the compound's role in modulating biological pathways. For instance, studies have shown its potential in downregulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Additionally, its unique structural features allow it to be compared with other similar compounds, providing insights into its distinct pharmacological properties.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its separation and quantification, utilizing acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, making it valuable for pharmacokinetic studies .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Cyclohexyl group + morpholinoethoxy substituent | Potential binding to neurotransmitter receptors |

| Phenylcarbamate | Simple phenolic structure | Lacks morpholinoethoxy substitution |

| Morpholinophenylcarbamate | Contains morpholine but lacks cyclohexyl group | Different solubility and activity due to alkyl substituents |

| Cyclohexylcarbamate | Basic cyclohexyl structure | No aromatic or morpholino components |

Mechanism of Action

The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride can be compared with other similar compounds, such as:

Cyclohexyl (4-(2-piperidinoethoxy)phenyl)carbamate: This compound has a similar structure but with a piperidinoethoxy group instead of a morpholinoethoxy group.

Cyclohexyl (4-(2-dimethylaminoethoxy)phenyl)carbamate: This compound features a dimethylaminoethoxy group, offering different chemical and biological properties.

Biological Activity

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a synthetic compound with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a candidate for therapeutic development. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O4

- Molecular Weight : Approximately 348.4366 g/mol

- CAS Number : 94088-64-9

- Physical Properties :

- Boiling Point: 469.5ºC at 760 mmHg

- Flash Point: 237.8ºC

- LogP: 4.09170

The compound features a cyclohexyl group linked to a phenyl ring, which is further substituted with a morpholinoethoxy group. This configuration contributes to its biological activity by enhancing solubility and receptor binding affinity .

Interaction Studies

Recent studies have shown that this compound has notable binding affinities to various biological targets, particularly neurotransmitter receptors. These interactions suggest potential therapeutic effects, particularly in the modulation of neurological pathways.

Pharmacological Implications

-

Neuropeptide Y Receptor Antagonism :

- The compound has been investigated for its ability to antagonize neuropeptide Y (NPY) receptors, specifically the Y5 subtype. This action may contribute to appetite regulation, offering a potential approach for obesity treatment .

- A study indicated that modifications in the cyclohexyl structure could enhance potency and selectivity for these receptors, which are implicated in food intake stimulation.

-

Cyclin-Dependent Kinase Inhibition :

- Preliminary data suggest that this compound may exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Targeting CDKs has therapeutic implications in cancer treatment .

- The modulation of CDK activity could lead to reduced cell proliferation in cancerous tissues.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the carbamate functional group from corresponding amines and carbonic acid derivatives. High-performance liquid chromatography (HPLC) methods have been developed for its analysis, ensuring purity and concentration assessments during synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylcarbamate | Simple phenolic structure | Lacks morpholinoethoxy substitution |

| Morpholinophenylcarbamate | Contains morpholine but lacks cyclohexyl group | Different alkyl substituents affect solubility and activity |

| Cyclohexylcarbamate | Basic cyclohexyl structure | Does not have aromatic or morpholino components |

This compound stands out due to its combination of cyclohexyl moiety and morpholinoethoxy substituent, which may confer distinct pharmacological properties compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds on various cellular models:

- Obesity Treatment : Research indicates that antagonism of NPY receptors can significantly reduce food intake in animal models, suggesting that compounds like Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate may be effective in obesity management .

- Cancer Therapy : Inhibition of CDKs by carbamate derivatives has shown promise in preclinical models of cancer, indicating a potential pathway for therapeutic intervention in malignancies characterized by dysregulated cell cycles .

Properties

CAS No. |

94088-64-9 |

|---|---|

Molecular Formula |

C19H29ClN2O4 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H |

InChI Key |

JGQKZMFKXLKHAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.